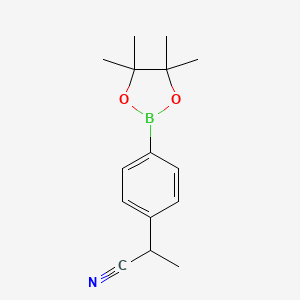

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile

Description

Properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-11(10-17)12-6-8-13(9-7-12)16-18-14(2,3)15(4,5)19-16/h6-9,11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJCHFBGYNZHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is a derivative of dioxaborolane and has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its applications in medicinal chemistry.

- Chemical Formula : CHBNO

- Molecular Weight : 305.20 g/mol

- CAS Number : 1637249-14-9

- Structure : The compound features a dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antitumor Activity

Research indicates that compounds containing the dioxaborolane structure exhibit significant antitumor properties. The mechanism often involves:

- Inhibition of cancer cell proliferation

- Induction of apoptosis in malignant cells

Case studies have demonstrated that derivatives of dioxaborolane can enhance the efficacy of existing chemotherapeutic agents by acting synergistically.

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways:

- Kinases : Inhibiting kinases can disrupt signaling pathways that promote cancer cell survival.

- Proteases : Targeting proteases involved in tumor metastasis can reduce the spread of cancer cells.

3. Antimicrobial Properties

Recent studies have suggested antimicrobial activity against a range of pathogens:

- The compound's ability to disrupt bacterial cell membranes has been noted, leading to cell lysis.

Case Studies

| Study | Findings |

|---|---|

| Antitumor Efficacy of Dioxaborolane Derivatives | Demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation. |

| Inhibition of Protein Kinases | Showed that the compound selectively inhibited specific kinases involved in cancer progression, leading to reduced cell migration and invasion. |

| Antimicrobial Activity Against Staphylococcus aureus | The compound exhibited significant bactericidal activity at low concentrations, suggesting potential for use in treating resistant infections. |

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.

- Apoptotic Pathways Activation : Triggers intrinsic apoptotic pathways through mitochondrial dysfunction.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile

- CAS No.: 1082066-30-5

- Molecular Formula: C₁₆H₂₂BNO₂

- Molecular Weight : 271.16 g/mol

- Structure : Comprises a pinacol boronate ester linked to a phenyl ring, with a branched nitrile group (2-methylpropanenitrile) at the para position .

Key Properties :

- Solubility: Compatible with common organic solvents (e.g., chloroform, methanol) but requires storage at room temperature (RT) to maintain stability .

- Applications : Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and materials science intermediates .

Comparison with Structurally Similar Compounds

Aliphatic Boronate-Nitrile Derivatives

Example : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile

- Molecular Formula: C₉H₁₆BNO₂

- Molecular Weight : 181.04 g/mol

- Key Differences: Structure: Lacks an aromatic ring; the boronate is directly attached to a shorter aliphatic chain (propanenitrile). However, the absence of an aromatic system limits conjugation-dependent applications (e.g., OLEDs) .

Aromatic Boronate-Nitrile Derivatives with Substituted Phenyl Groups

Example : 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile

- CAS No.: 1206641-31-7

- Molecular Formula: C₁₅H₁₉BNO₂

- Molecular Weight : 256.13 g/mol

- Key Differences :

Heterocyclic Boronate-Nitrile Derivatives

Example : 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile

- CAS No.: 2095779-29-4

- Molecular Formula : C₁₃H₂₀BN₃O₂

- Molecular Weight : 261.13 g/mol

- Key Differences :

Comparative Data Table

Research Findings and Reactivity Insights

- In contrast, aliphatic analogues (e.g., C₉H₁₆BNO₂) exhibit faster reaction rates due to reduced steric bulk .

- Steric Hindrance : The 2-methylpropanenitrile group in the main compound introduces steric shielding around the boron atom, which may slow transmetalation steps but improve selectivity in asymmetric syntheses .

- Thermal Stability : Aromatic boronate-nitriles (e.g., the main compound) demonstrate higher thermal stability (>100°C) compared to aliphatic variants, making them suitable for high-temperature reactions .

Preparation Methods

General Reaction Scheme

The synthesis typically involves the conversion of 4-bromo-2-methylpropanenitrile derivatives or related aryl bromides to the corresponding boronate ester by reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base in an aprotic solvent.

Typical Reaction Conditions and Catalysts

- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2) or its dichloromethane adduct.

- Base: Potassium acetate (KOAc) is commonly used.

- Solvent: 1,4-Dioxane or dimethyl sulfoxide (DMSO).

- Temperature: Typically between 80°C and 110°C.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.

- Reaction Time: Ranges from 2 to 16 hours depending on temperature and scale.

Representative Experimental Procedures and Yields

Detailed Experimental Example

A typical synthesis involves charging a round-bottom flask with methyl 4-bromo-2-methylbenzoate (10 g, 44 mmol), potassium acetate (13 g, 0.13 mol), and bis(pinacolato)diboron (12 g, 48 mmol) in 100 mL of 1,4-dioxane. Pd(dppf)Cl2 (1.6 g, 2.2 mmol) is added under nitrogen atmosphere. The mixture is stirred at 80°C for 16 hours. After completion, the reaction mixture is filtered, concentrated under reduced pressure, and purified by silica gel column chromatography (petroleum ether:ethyl acetate gradient) to afford the boronate ester in 99% yield as a yellow solid. LCMS analysis confirms product identity with m/z (M+H)+ = 277.2.

Mechanistic Insights and Optimization Parameters

- The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the diboron reagent and reductive elimination to yield the boronate ester.

- Potassium acetate acts as a mild base to activate the diboron reagent and stabilize intermediates.

- Solvent choice affects solubility and reaction rate; 1,4-dioxane and DMSO are preferred for their high boiling points and ability to dissolve reagents.

- Temperature and time are optimized to balance conversion and minimize side reactions.

- Inert atmosphere prevents catalyst deactivation and oxidation of sensitive boron species.

Purification Techniques

- Post-reaction, the mixture is typically filtered to remove palladium black and insoluble salts.

- Concentration under reduced pressure yields crude product.

- Purification is achieved by silica gel column chromatography using petroleum ether and ethyl acetate gradients.

- The purified product is isolated as a yellow solid or oil, depending on exact conditions.

Summary Table of Key Preparation Data

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Catalyst loading | 0.03–0.1 equivalents | Pd(dppf)Cl2 commonly used |

| Base | Potassium acetate (2–3 equivalents) | Mild base for diboron activation |

| Solvent | 1,4-Dioxane or DMSO | High boiling, aprotic solvents |

| Temperature | 80–110°C | Higher temp shortens reaction time |

| Reaction time | 2–16 hours | Depends on temp and scale |

| Yield | 66–99% | High yields achievable with optimized conditions |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

Research Findings and Literature Corroboration

- Multiple independent syntheses report consistent high yields using Pd(dppf)Cl2 and KOAc in dioxane or DMSO under inert atmosphere, confirming robustness of the method.

- Reaction parameters such as catalyst loading, temperature, and reaction time can be fine-tuned to optimize yield and purity.

- Analytical data including LCMS and NMR confirm the structure and purity of the product.

- These methods are widely adopted in pharmaceutical and material science research for preparing boronate esters as building blocks.

This comprehensive review of the preparation methods for 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile highlights the palladium-catalyzed borylation of aryl bromides as the principal synthetic route. The protocols are well-established, reproducible, and yield high purity product suitable for advanced synthetic applications.

Q & A

Q. What are the key synthetic routes for 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves sequential functionalization of a phenylpropanenitrile precursor. Key steps include:

- Borylation : Introducing the dioxaborolane group via Miyaura borylation, using palladium catalysts (e.g., Pd(dppf)Cl₂) and pinacolborane under inert conditions (N₂/Ar) .

- Optimization : Temperature control (60–80°C) in polar aprotic solvents (THF, dioxane) enhances boron group incorporation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

- Yield Challenges : Competing hydrolysis of the boronate ester can be minimized by rigorous anhydrous conditions and rapid workup .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 299.2) and fragments (e.g., loss of the dioxaborolane group) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention time consistency indicating batch reproducibility .

Q. What safety protocols are essential when handling this compound, given its potential reactivity and toxicity?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of nitrile vapors .

- Waste Disposal : Collect boronate-containing waste separately and neutralize with aqueous bicarbonate before disposal by licensed facilities .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions when using this compound in Suzuki-Miyaura couplings, particularly regarding steric effects from the tetramethyl dioxaborolane group?

- Catalyst Selection : Bulky ligands (e.g., SPhos) improve coupling efficiency by reducing steric hindrance between the boronate and aryl halide .

- Solvent Optimization : Mixed solvents (toluene/ethanol, 3:1) enhance solubility of sterically congested intermediates .

- Temperature Gradients : Gradual heating (70°C → 100°C) minimizes protodeboronation, a common side reaction in electron-deficient systems .

Q. How does the electronic nature of the propanenitrile substituent influence the compound's reactivity in cross-coupling reactions, and what computational methods can predict its behavior?

- Electron-Withdrawing Effects : The nitrile group stabilizes the transition state in Suzuki couplings by polarizing the boron-carbon bond, accelerating transmetallation. However, it may reduce oxidative addition rates with electron-rich aryl halides .

- Computational Modeling : DFT studies (e.g., Gaussian 09) can predict charge distribution and bond dissociation energies. For example, Mulliken charges on the boron atom correlate with coupling efficiency .

Q. What are the challenges in achieving regioselective functionalization of this compound in multi-step syntheses, and how can directing groups or protective strategies be employed?

- Regioselectivity Issues : The nitrile group can deactivate the para position of the phenyl ring, complicating further substitution.

- Directed Ortho-Metalation : Use of Lewis acids (e.g., BF₃·OEt₂) directs lithiation to the ortho position, enabling sequential halogenation or alkylation .

- Protection Strategies : Temporarily converting the nitrile to a tert-butyl carbamate group prevents unwanted reactivity during boronate modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.